molecular formula C9H18N2 B1395954 3-Ethyl-octahydropyrrolo[1,2-a]piperazine CAS No. 1092297-94-3

3-Ethyl-octahydropyrrolo[1,2-a]piperazine

Cat. No. B1395954
CAS RN: 1092297-94-3
M. Wt: 154.25 g/mol
InChI Key: VJSUDAXXXXTREH-UHFFFAOYSA-N
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Description

3-Ethyl-octahydropyrrolo[1,2-a]piperazine is a bicyclic amine compound . Its IUPAC name is 3-ethyloctahydropyrrolo[1,2-a]pyrazine . The molecular weight of this compound is 154.26 .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which include 3-Ethyl-octahydropyrrolo[1,2-a]piperazine, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-octahydropyrrolo[1,2-a]piperazine is represented by the InChI code: 1S/C9H18N2/c1-2-8-7-11-5-3-4-9(11)6-10-8/h8-10H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

3-Ethyl-octahydropyrrolo[1,2-a]piperazine is a liquid at room temperature .

Scientific Research Applications

1. Development of Parkinson's Disease Therapeutics

A study explored bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines, focusing on their affinity and selectivity for adenosine A(2a) receptors. These compounds showed potential as antagonists with implications for treating Parkinson's disease (Peng et al., 2004).

2. Hepatitis C Virus (HCV) Inhibitors

Research identified a series of compounds utilizing octahydropyrrolo[3,4-c]pyrrole propellanes as spatial alternates to ethylene-bridged piperazine in BMS-791325. These analogs displayed potent activity against HCV NS5B Site I and enhanced pharmacokinetic profiles (Eastman et al., 2014).

3. Anticancer Potential

A study synthesized new derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effects against human cancer cell lines. Some compounds demonstrated significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

4. Insecticide Design and Synthesis

1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), a 5-HT(1A) agonist, served as a lead compound for novel insecticides targeting serotonin receptors in parasitic nematodes. Derivatives were evaluated for their efficacy against the armyworm, revealing the potential for novel insecticidal agents (Cai et al., 2010).

5. Antiarrhythmic Drug Development

Piperazine derivatives were synthesized and assessed for antiarrhythmic activity. These compounds, specifically 2-[(2 -hydroxy-2 -R)-ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, showed promising results in preliminary evaluations, indicating their potential as antiarrhythmic drugs (Likhosherstov et al., 2003).

6. Antibacterial Agents

Compounds with piperazine derivatives demonstrated antibacterial activity, particularly against gram-negative bacteria. Studies on 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids indicated their potential as effective antibacterial agents (Matsumoto & Minami, 1975).

7. Metal Complex Synthesis

Research on (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine and its group 12 metal complexes revealed diverse structural characteristics. The participation of piperazine nitrogen in coordination led to varied structures and potential applications in material science (Purkait et al., 2017).

Safety and Hazards

The specific safety and hazards information for 3-Ethyl-octahydropyrrolo[1,2-a]piperazine is not available from the retrieved sources .

Future Directions

Pyrrolopyrazine derivatives, including 3-Ethyl-octahydropyrrolo[1,2-a]piperazine, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

3-ethyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-8-7-11-5-3-4-9(11)6-10-8/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSUDAXXXXTREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-octahydropyrrolo[1,2-a]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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